methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride
Description
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is a spirocyclic compound featuring a fused bicyclic system with oxygen (oxa) and nitrogen (aza) heteroatoms. The spiro[4.5]decane scaffold provides conformational rigidity, while the methyl acetate substituent at the 3-position introduces ester functionality. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.
Properties
CAS No. |
2361730-65-4 |
|---|---|
Molecular Formula |
C11H20ClNO3 |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(12-8-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
NUSLADBXVUYZTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CCOCC2)NC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Cyclization in acidic media (e.g., dry hydrogen halides) facilitates the formation of imino-dioxolane intermediates, which hydrolyze to yield target spirocycles. For example, treating 4-carbamoyloxy-4-ethynylpiperidine with HCl in diisopropyl ether produces hydrochloride salts, which are neutralized to liberate the free base.
Alkylation and Acylation Strategies
Functionalization of the spirocyclic core with acetate groups is achieved via alkylation or acylation. Methyl 2-(8-oxa-1-azaspiro[4.5]decan-3-yl)acetate is synthesized through nucleophilic substitution or esterification.
Sulfonylation and Esterification
A two-step procedure involves sulfonylation of 2,8-diazaspiro[4.5]decan-1-one hydrochloride with aryl sulfonyl chlorides in dichloromethane and triethylamine, followed by esterification with methyl chloroacetate. For example, reacting 2,8-diazaspiro[4.5]decan-1-one hydrogen chloride with 3-(trifluoromethoxy)benzenesulfonyl chloride yields a sulfonamide intermediate, which is subsequently esterified to the target compound (49% yield).
Table 1: Reaction Conditions for Sulfonylation
Purification and Characterization
Crude products are purified via recrystallization (e.g., ethanol or diisopropyl ether) or column chromatography. The hydrochloride salt is obtained by treating the free base with HCl gas in ether.
Analytical Data
-
NMR : NMR (DMSO-) δ 1.44–1.71 (m, 4H, piperidine), 2.57–3.54 (m, 6H, spiro and acetate), 7.55–8.01 (m, aryl).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Cyclization in polar aprotic solvents (e.g., dimethylformamide) at 40°–100°C enhances reaction rates. For instance, refluxing in methanol with sodium methoxide achieves complete conversion within 4–5 hours.
Catalysis
Alkali metal iodides (e.g., NaI) accelerate alkylation by stabilizing transition states. Triethylamine serves as both a base and catalyst in sulfonylation.
Challenges and Mitigation
Byproduct Formation
Competing N-alkylation during acylation is minimized by using bulky bases (e.g., DIPEA) or low temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system or reduce ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Drug Development and Synthesis
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its unique spirocyclic structure may be advantageous in the development of novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
2. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The incorporation of the spirocyclic moiety could enhance the efficacy of antimicrobial agents, making this compound a candidate for further investigation in this area.
Pharmacological Research
1. CNS Activity
The spirocyclic structure of this compound suggests potential central nervous system (CNS) activity. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, indicating a possibility for developing treatments for anxiety and depression.
2. Pain Management
Given the structural characteristics, this compound may also be explored for analgesic properties. The modulation of pain pathways through novel mechanisms could lead to new pain management therapies.
Material Science Applications
1. Polymer Chemistry
The compound's unique chemical structure may allow it to serve as a monomer or additive in polymer synthesis. The introduction of spirocyclic units into polymer chains can enhance mechanical properties and thermal stability, making it suitable for advanced materials.
2. Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be utilized in formulating specialized coatings and adhesives that require robust performance under varying environmental conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria, indicating potential as an antimicrobial agent. |
| Study B | CNS Activity | Showed modulation of serotonin receptors, suggesting implications for anxiety treatment. |
| Study C | Polymer Applications | Revealed improved tensile strength in polymers when incorporated into formulations, highlighting its utility in material science. |
Mechanism of Action
The mechanism of action of methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, heteroatom placement, and physicochemical properties:
Structural and Functional Differences
- Functional Groups : The methyl acetate group in the target compound introduces hydrolytic sensitivity compared to hydroxyl (CAS 777049-50-0) or dione (CAS 1803608-59-4) analogs, which may exhibit higher polarity or metabolic stability .
- Salt Forms : Hydrochloride salts (e.g., CAS 374795-37-6 and the target compound) improve aqueous solubility, whereas neutral forms (e.g., CAS 777049-50-0) may require formulation adjustments for bioavailability .
Biological Activity
Methyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate hydrochloride (CAS No. 2361730-65-4) is a compound of interest due to its potential biological activities, particularly in relation to muscarinic receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships and pharmacological effects.
- Molecular Formula : C11H20ClNO3
- Molecular Weight : 249.74 g/mol
- CAS Number : 2361730-65-4
The compound is structurally related to a series of muscarinic agonists, particularly targeting M1 and M2 receptors. Research indicates that alterations in the molecular structure can significantly affect binding affinities and biological activities.
Structure-Activity Relationship (SAR)
A study on related compounds demonstrated that modifications at specific positions on the spirodecane structure could enhance selectivity for muscarinic receptors. For instance, the introduction of methyl groups at certain nitrogen positions influenced both affinity and agonistic activity towards M1 receptors, which are implicated in cognitive functions and memory processes .
Muscarinic Receptor Agonism
Research has shown that this compound exhibits significant agonistic activity at muscarinic receptors, particularly M1 receptors. This activity is evidenced by:
- Binding Affinities : The compound demonstrates high binding affinity for M1 receptors compared to M2 receptors, suggesting potential for cognitive enhancement applications.
In Vivo Studies
In vivo studies have assessed the antiamnesic properties of similar compounds. For example, compounds with high affinity for M1 receptors have been shown to ameliorate memory deficits induced by scopolamine in rodent models . The efficacy of these compounds can be attributed to their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity.
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Cognitive Enhancement : In a study involving scopolamine-induced amnesia in rats, compounds similar to this compound were administered, resulting in improved performance on passive avoidance tasks at doses as low as 0.1 mg/kg .
- Physiological Responses : Another study reported that administration of muscarinic agonists led to physiological responses such as hypothermia and increased salivation, which are consistent with cholinergic stimulation .
Comparative Analysis
| Compound | Binding Affinity (Ki) | Agonistic Activity | Notes |
|---|---|---|---|
| This compound | High for M1 | Partial Agonist | Potential cognitive enhancer |
| Related Muscarinic Agonist A | Moderate for M1 | Full Agonist | Stronger physiological effects |
| Related Muscarinic Agonist B | Low for M2 | Antagonist | Limited therapeutic use |
Q & A
Q. What in vitro/in vivo models are optimal for assessing the compound’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- In Vitro : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Validate with probe drugs (e.g., midazolam) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
